molecular formula C11H13BrFN B11726555 1-(4-Bromo-2-fluorophenyl)cyclopentanamine

1-(4-Bromo-2-fluorophenyl)cyclopentanamine

Cat. No.: B11726555
M. Wt: 258.13 g/mol
InChI Key: FYKQGPJKLYKGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13BrFN and a molecular weight of 258.13 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)cyclopentanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopentanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

like other amines, it may interact with various molecular targets and pathways, potentially influencing biological processes through binding to receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-4-fluorophenyl)cyclopentanamine: Similar in structure but with different positional isomers.

    1-(4-Bromo-2-chlorophenyl)cyclopentanamine: Another halogenated derivative with chlorine instead of fluorine.

Uniqueness

1-(4-Bromo-2-fluorophenyl)cyclopentanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13BrFN/c12-8-3-4-9(10(13)7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

FYKQGPJKLYKGSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.